Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate
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Overview
Description
Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic organic compound with the molecular formula C21H20O5 and a molecular weight of 352.391 g/mol . This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate typically involves the esterification of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with isopropyl acetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as photoactive compounds.
Mechanism of Action
The mechanism of action of Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate
- Isopropyl ((2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate
- Isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate
Uniqueness
Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is unique due to its specific substitution pattern on the chromen ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
propan-2-yl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3 |
InChI Key |
OBYGQONYNMPBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)C |
Origin of Product |
United States |
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